molecular formula C18H15N3O B2573315 2-Methylindolinyl quinoxalin-6-yl ketone CAS No. 881438-99-9

2-Methylindolinyl quinoxalin-6-yl ketone

Cat. No. B2573315
CAS RN: 881438-99-9
M. Wt: 289.338
InChI Key: RMKBWZCCJFKNFA-UHFFFAOYSA-N
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Description

2-Methylindolinyl quinoxalin-6-yl ketone is an organic compound with significant potential applications in various fields of research and industry. It is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of 2-Methylindolinyl quinoxalin-6-yl ketone and its derivatives has been studied extensively. For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .


Molecular Structure Analysis

The molecular formula of 2-Methylindolinyl quinoxalin-6-yl ketone is C18H15N3O, and its molecular weight is 289.338. Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .


Chemical Reactions Analysis

In the synthesis of 2-Methylindolinyl quinoxalin-6-yl ketone derivatives, the alkylation of 6H-indolo[2,3-b]quinoxalines with dimethyl sulfate gave the corresponding quaternary salts which were converted to perchlorates and oxidized with potassium hexacyanoferrate(III) to previously unknown 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its 9-nitro derivative .

Scientific Research Applications

Heterogeneous Catalysis

Heterogeneous catalytic reactions of 2-Methylindolinyl quinoxalin-6-yl ketone provide an atomically economical, environmentally friendly, and sustainable approach for the preparation of a wide range of functionalized quinoxalin-2(1H)-ones. These reactions involve the direct functionalization of C–H bonds, which is essential for the synthesis of various heterocyclic compounds. The use of heterogeneous catalysts allows for easy recycling, regeneration, and sustainable production .

Pharmacological Applications

While the primary focus has been on materials science, researchers are also investigating the pharmacological properties of 2-Methylindolinyl quinoxalin-6-yl ketone. Its unique structure may contribute to drug design, especially in the context of heterocyclic-based pharmaceuticals.

Mechanism of Action

While the specific mechanism of action for 2-Methylindolinyl quinoxalin-6-yl ketone is not mentioned in the retrieved papers, quinoxaline derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and antimicrobial effects .

Future Directions

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The synthesis of quinoxaline derivatives, including 2-Methylindolinyl quinoxalin-6-yl ketone, will continue to be an important area of research .

properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-12-10-13-4-2-3-5-17(13)21(12)18(22)14-6-7-15-16(11-14)20-9-8-19-15/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKBWZCCJFKNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methylindolinyl quinoxalin-6-yl ketone

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